1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
Properties
IUPAC Name |
1,5-dimethyl-3,7-di(propanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-11(18)16-7-14(3)9-17(12(19)6-2)10-15(4,8-16)13(14)20/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQHQZHGLPYLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2(CN(CC(C1)(C2=O)C)C(=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with propionyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the propionyl groups can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with similar compounds such as:
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound lacks the propionyl groups and has different chemical properties and reactivity.
1,5-dimethyl-3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound has acetyl groups instead of propionyl groups, leading to variations in its chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
